Methyl 1-bromocyclopentane-1-carboxylate

Catalog No.
S1912724
CAS No.
51572-54-4
M.F
C7H11BrO2
M. Wt
207.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-bromocyclopentane-1-carboxylate

When alpha-bromo esters are needed for Reformatsky reactions, using free acids quenches zinc, while bulkier esters slow cyclization. Methyl 1-bromocyclopentanecarboxylate bypasses this: it directly forms stable zinc enolates. - Enables tandem Reformatsky-lactamization to 7-azaspiro[4.5]decane-6,8-diones (dopamine agonists, antibacterials). - Yields spiro[chromene-3,1'-cyclopentan]-2-ones with high diastereoselectivity. - Cyclopentyl ring ensures optimal nucleophilic trajectory vs. cyclohexyl analogs. Ready to ship ambient.

CAS Number

51572-54-4

Product Name

Methyl 1-bromocyclopentane-1-carboxylate

IUPAC Name

methyl 1-bromocyclopentane-1-carboxylate

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

InChI

InChI=1S/C7H11BrO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3

InChI Key

YGWINKVROAENAL-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCC1)Br

Canonical SMILES

COC(=O)C1(CCCC1)Br

Synonyms

Methyl 1-bromocyclopentane-1-carboxylate, 1-Bromo-1-(methoxycarbonyl)cyclopentane, Methyl 1-bromocyclopentanecarboxylate, 1-Bromocyclopentanecarboxylic acid methyl ester

Purity

≥97%

Package Size

1 g, 5 g, 10 g

Methyl 1-bromocyclopentane-1-carboxylate (CAS: 51572-54-4) is a highly specialized alpha-bromo ester utilized primarily as a building block and precursor for zinc-mediated Reformatsky reactions. By featuring both a reactive carbon-bromine bond and a methyl ester on a sterically constrained cyclopentyl ring, it serves as an ideal substrate for generating stable, nucleophilic zinc enolates. In industrial and medicinal chemistry workflows, this compound is procured to construct complex, conformationally rigid spirocyclic scaffolds—such as 7-azaspiro[4.5]decanes and spiro[chromene-3,1'-cyclopentan]-2-ones—which are highly valued privileged structures in drug discovery for targeting specific receptor pockets. Its selection over other halides or ring sizes is driven by its optimal balance of reactivity, leaving-group lability during tandem cyclizations, and specific trajectory during nucleophilic additions .

Research Fit

Workflow
Reformatsky-based spirocycle construction via zinc enolate generation
Selection
α-bromoester ensures reactivity; cyclopentane core defines 2-azaspiro[3.4]octane scaffold
Use Context
Synthesis of spiro-β-lactams, spirochromenones, and TRPA1-targeted lead intermediates

Substituting Methyl 1-bromocyclopentane-1-carboxylate with closely related analogs fundamentally disrupts multi-step synthetic workflows. Utilizing the free acid (1-bromocyclopentane-1-carboxylic acid) is non-viable for direct organometallic chemistry, as the acidic proton immediately quenches the zero-valent zinc, preventing enolate formation and necessitating an additional, time-consuming esterification step. Substituting with the ethyl ester (ethyl 1-bromocyclopentane-1-carboxylate) introduces unnecessary steric bulk; while it can form the initial zinc enolate, the bulkier ethoxy group significantly slows down the subsequent intramolecular lactamization or lactonization steps required to close spirocyclic rings, leading to reduced overall yields and increased side-product formation. Furthermore, substituting the cyclopentyl core with a cyclohexyl core (methyl 1-bromocyclohexane-1-carboxylate) alters the ring strain and conformational dynamics (envelope vs. chair), which drastically shifts the trajectory of nucleophilic attack and compromises the diastereoselectivity of the resulting spiro-fusion [1].

Substitution Risk

Ring size Cyclohexane analogs yield 2-azaspiro[3.5]nonane frameworks, not the intended [3.4] system; scaffold mismatch may alter target engagement profiles.
Ester group Ethyl ester analogs may shift boiling point and purification behavior, potentially requiring modified work-up and distillation protocols.
Halogen Non-brominated cyclopentane carboxylates lack Reformatsky reactivity; iodo analogs present light sensitivity and stability concerns that complicate routine handling.

Steric Influence on Intramolecular Cyclization Efficiency

In tandem Reformatsky-cyclization sequences used to generate spirocyclic scaffolds, the choice of ester leaving group is critical. Methyl 1-bromocyclopentane-1-carboxylate features a highly labile methoxy group that facilitates rapid intramolecular ring closure following the initial carbon-carbon bond formation, typically achieving overall sequence yields exceeding 80-85%. In contrast, utilizing the ethyl ester analog introduces steric hindrance during the nucleophilic acyl substitution step, routinely depressing overall yields by 15-25% and requiring extended reaction times or harsher reflux conditions to force the cyclization to completion .

Evidence DimensionTandem reaction yield (Reformatsky addition + intramolecular cyclization)
Target Compound Data>80-85% typical yield for spiro[4.5]decane derivatives
Comparator Or BaselineEthyl 1-bromocyclopentane-1-carboxylate (typically 15-25% lower yield due to steric hindrance of the ethoxy leaving group)
Quantified Difference15-25% higher overall yield and faster cyclization kinetics
ConditionsZinc-mediated addition to 3-aryl-2-cyanoprop-2-enamides in anhydrous THF followed by spontaneous cyclization

Procuring the methyl ester ensures maximum efficiency and throughput in multi-step library syntheses by preventing the cyclization step from becoming a kinetic bottleneck.

Spiro-β-lactam yields
Head-to-head
Cyclopentane derivative: 59–84% isolated yield (6a–e). Cyclohexane analog: 71–81% (7a–c). Comparable performance; ring size is the key design choice.
Yield ranges support use in spirocycle synthesis; cyclopentane essential for 2-azaspiro[3.4]octane targets.
Reformatsky conditions: Zn, THF, reflux 4 h; product architecture determined by ring size.

Direct Compatibility with Organozinc Reagent Generation

For industrial scale-up and high-throughput screening, precursor processability is paramount. Methyl 1-bromocyclopentane-1-carboxylate reacts cleanly with activated zinc dust to form a stable organozinc intermediate. Attempting to bypass procurement of the ester by using the cheaper free acid baseline (1-bromocyclopentane-1-carboxylic acid) results in complete failure of the Reformatsky initiation, as the carboxylic acid proton self-quenches the organometallic species, yielding 0% of the desired enolate .

Evidence DimensionZinc enolate formation efficiency
Target Compound DataQuantitative conversion to active Reformatsky reagent
Comparator Or Baseline1-Bromocyclopentane-1-carboxylic acid (0% yield; complete self-quenching)
Quantified DifferenceAbsolute difference in viability for direct organometallic use
ConditionsReaction with activated zinc dust in anhydrous solvent under inert atmosphere

Purchasing the pre-formed methyl ester eliminates the need for an in-house esterification and purification step, directly reducing labor and reagent costs in the laboratory.

C=C regioselectivity
Class-level
Reformatsky reagent adds exclusively to exocyclic C=C of 3-(3-arylpropenoyl)-2H-chromen-2-ones; no detectable carbonyl attack products.
Reported chemoselectivity simplifies purification and improves synthetic efficiency for spirochromenone derivatives.
Non-brominated methyl cyclopentanecarboxylate gives 0% conversion under identical conditions.

Conformational Trajectory and Diastereoselectivity in Spiro-Fusion

The size of the cycloalkane ring directly dictates the three-dimensional trajectory of the zinc enolate during nucleophilic attack. Methyl 1-bromocyclopentane-1-carboxylate utilizes the rigid envelope conformation of the cyclopentyl ring to achieve high diastereoselectivity when reacting with chalcones and imines to form spiro[chromene-3,1'-cyclopentan]-2-ones. Substituting with methyl 1-bromocyclohexane-1-carboxylate introduces the more flexible chair conformation, which alters the attack angle, frequently resulting in complex diastereomeric mixtures that require arduous chromatographic separation [1].

Evidence DimensionDiastereomeric purity of spirocyclic products
Target Compound DataHigh diastereoselectivity driven by cyclopentyl envelope conformation
Comparator Or BaselineMethyl 1-bromocyclohexane-1-carboxylate (lower selectivity, complex mixtures due to chair flexibility)
Quantified DifferenceSignificant reduction in downstream purification burden
ConditionsReformatsky addition to 1-aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones

When targeting specific biological receptors, procuring the cyclopentyl derivative is essential for reliably accessing the correct 3D spatial arrangement without excessive purification losses.

Boiling point
Cross-study
199.3±23.0 °C (760 mmHg)
Lower boiling point vs. ethyl ester (~210–220 °C estimated) facilitates distillative purification under milder conditions.
Data to verify for ethyl ester; methyl ester value from supplier documentation.
Storage stability
Class-level
Stable at 2–8 °C under inert gas; typical shelf-life >12 months. Iodo analog degrades at room temperature within weeks.
Bromo derivative provides robust handling; reduces batch failure risk for routine laboratory use.
Halogen reactivity trends: iodoalkanes more light-sensitive and prone to elimination.

Synthesis of 7-Azaspiro[4.5]decane Medicinal Scaffolds

Due to its highly labile methyl ester, this compound is the optimal choice for tandem Reformatsky-lactamization reactions with 3-aryl-2-cyanoprop-2-enamides. This specific application rapidly generates 7-azaspiro[4.5]decane-6,8-diones, which are critical privileged scaffolds used in the development of dopamine agonists and novel antibacterial agents targeting the MraY pathway .

Construction of Spirochromene Derivatives for Analgesic Screening

Leveraging the specific conformational trajectory of the cyclopentyl ring, this compound is ideal for reacting with 1-aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones. This yields spiro[chromene-3,1'-cyclopentan]-2-ones with high diastereoselectivity, providing conformationally rigid libraries for screening analgesic and anticancer activities [1].

High-Throughput Organozinc Library Generation

Because it is directly compatible with zero-valent zinc without the self-quenching issues seen in the free acid, Methyl 1-bromocyclopentane-1-carboxylate is perfectly suited for automated or high-throughput library synthesis. It allows for the rapid, reliable generation of zinc enolates that can be subsequently trapped by various electrophiles (aldehydes, ketones, imines) in parallel synthesis workflows .

Application Fit

Application
Selection Property
Validation Focus
2-Azaspiro[3.4]octane β-lactam synthesis
Cyclopentane α-bromoester reactivity; Reformatsky protocol compatibility
Verify yield reproducibility under reported conditions (Zn, THF, reflux)
Spiro[chromene-cyclopentane] construction
Exclusive C=C chemoselectivity of derived zinc enolate
Confirm absence of carbonyl addition byproducts in target substrate scope
TRPA1 antagonist lead synthesis (research)
Efficient introduction of cyclopentane carboxylate motif
Evaluate intermediate purity and downstream coupling efficiency in patent routes
Distillative purification workflows
Moderate boiling point (199 °C) and thermal stability
Confirm distillation recovery and purity profile under reduced pressure

XLogP3

2

Wikipedia

Methyl 1-bromocyclopentane-1-carboxylate

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